N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide
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Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide, also known as Dihydroisoquinoline-sulfonamide (DHQSA), is a chemical compound that has gained attention in scientific research for its potential therapeutic uses. DHQSA is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of various isoquinoline derivatives, exploring their antitumor activities. For example, studies on substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have demonstrated significant antineoplastic activity against leukemia in mice. These compounds, developed through complex synthesis processes involving condensation and oxidation reactions, highlight the potential of isoquinoline derivatives in cancer treatment (Liu et al., 1995).
Organocatalytic Enantioselective Syntheses
The organocatalytic enantioselective Pictet-Spengler reactions have been employed to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to the creation of natural products and synthetic drugs. This methodology underscores the importance of isoquinoline derivatives in synthesizing biologically active compounds (Mons et al., 2014).
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Potentiators
Sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized as correctors for defective gating of the DeltaF508-CFTR chloride channel, a key target in cystic fibrosis therapy. The development of these compounds, with submicromolar potency, demonstrates the therapeutic potential of quinoline derivatives in treating cystic fibrosis (Suen et al., 2006).
Antimicrobial Activity
Thiophenyl pyrazoles and isoxazoles synthesized from N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, using a green approach involving 1,3-dipolar cycloaddition, exhibited potential antibacterial and antifungal activities. This research highlights the versatility of thiophene-2-carboxamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Heterocyclic Carboxamides as Potential Antipsychotic Agents
The synthesis and evaluation of heterocyclic carboxamides have shown promising results as potential antipsychotic agents, demonstrating the significance of heterocyclic chemistry in developing new treatments for psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPDVTHQXIHQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)thiophene-2-carboxamide |
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